molecular formula C10H10O B13927013 5-methyl-1H-inden-2(3H)-one CAS No. 64749-65-1

5-methyl-1H-inden-2(3H)-one

Cat. No.: B13927013
CAS No.: 64749-65-1
M. Wt: 146.19 g/mol
InChI Key: QLOAMIGYZXLFKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-methyl-1H-inden-2(3H)-one is an organic compound that belongs to the class of indenes Indenes are bicyclic hydrocarbons consisting of a benzene ring fused to a cyclopentene ring The compound is characterized by the presence of a methyl group at the 5th position and a ketone group at the 2nd position of the indene structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-1H-inden-2(3H)-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the compound can be synthesized by the Friedel-Crafts acylation of 5-methylindene with an acyl chloride, followed by cyclization to form the ketone.

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical reactions using optimized conditions to maximize yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-methyl-1H-inden-2(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions of the indene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and alcohols are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

5-methyl-1H-inden-2(3H)-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-methyl-1H-inden-2(3H)-one involves its interaction with molecular targets and pathways. The compound may act as a ligand, binding to specific receptors or enzymes, and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(5-Methyl-1H-inden-2-yl)propanoic acid: A structurally similar compound with a propanoic acid group instead of a ketone.

    1H-Inden-2-amine, 2,3-dihydro-5-methyl-: Another related compound with an amine group.

Uniqueness

5-methyl-1H-inden-2(3H)-one is unique due to its specific substitution pattern and functional groups, which confer distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable for specific applications in research and industry.

Properties

CAS No.

64749-65-1

Molecular Formula

C10H10O

Molecular Weight

146.19 g/mol

IUPAC Name

5-methyl-1,3-dihydroinden-2-one

InChI

InChI=1S/C10H10O/c1-7-2-3-8-5-10(11)6-9(8)4-7/h2-4H,5-6H2,1H3

InChI Key

QLOAMIGYZXLFKF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(CC(=O)C2)C=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.